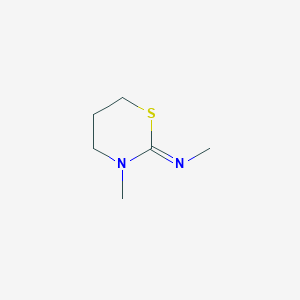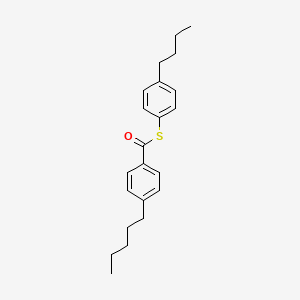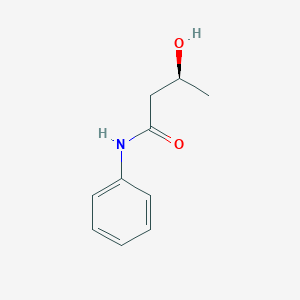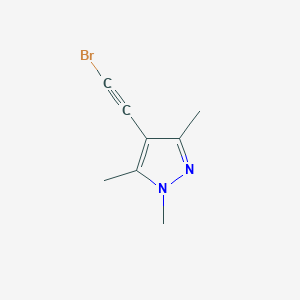
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of a bromoethynyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the bromination of an ethynyl group followed by its attachment to a pyrazole ring. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazole with bromoacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of bromine and acetylene derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethynyl derivative, while coupling with an aryl halide can produce a diaryl ethynyl compound.
Wissenschaftliche Forschungsanwendungen
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-ethynylbenzene
- 4-Bromo-1-ethynylbenzene
- 1,3,5-Trimethyl-1H-pyrazole
Uniqueness
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to the combination of its bromoethynyl and pyrazole moieties. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the bromoethynyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
61514-44-1 |
|---|---|
Molekularformel |
C8H9BrN2 |
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
4-(2-bromoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
InChI-Schlüssel |
DMQHOLHPWDNFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)

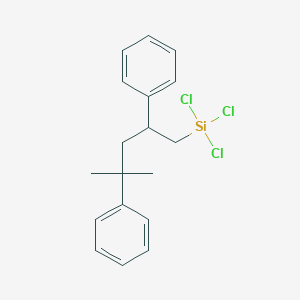


![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
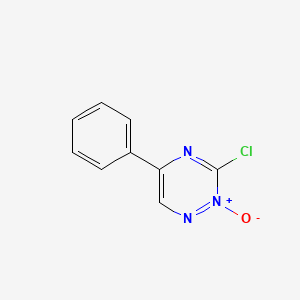
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
